(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZILQOFWDYILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of 4-bromothiophene-2-carbaldehyde from 4-bromothiophene.
A reaction of 5-chloropyrimidin-2-ol with pyrrolidine to form 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine.
The final coupling reaction between 4-bromothiophene-2-carbaldehyde and 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine under basic or catalytic conditions to yield this compound.
Industrial production methods might leverage optimized reaction conditions, such as the use of specific catalysts, solvents, and temperatures to maximize yield and efficiency while minimizing by-products.
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Research
One of the most promising applications of this compound is in the field of oncology. Preliminary studies indicate that it may possess anticancer properties, although further research is necessary to optimize its efficacy, safety, and pharmacokinetics. Researchers are investigating its mechanism of action against different cancer cell lines, focusing on its potential to inhibit tumor growth and metastasis.
Drug Development
The unique structural features of (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone make it an interesting candidate for the development of new pharmaceuticals. Its ability to interact with specific biological targets could lead to the creation of novel therapeutic agents for various diseases, particularly those involving cellular signaling pathways.
Biological Interaction Studies
Understanding how this compound affects biological systems is crucial for its application in drug design. Interaction studies are being conducted to elucidate its binding affinity and selectivity towards specific receptors or enzymes. These studies aim to identify the compound's role in modulating biological pathways relevant to disease states.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromothiophene | Thiophene ring with bromine | Antimicrobial properties |
| 5-Chloropyrimidine | Pyrimidine ring with chlorine | Antiviral activity |
| Pyrrolidine derivatives | Saturated five-membered ring | Neuroactive effects |
This table illustrates how compounds sharing structural features may offer distinct advantages in terms of selectivity and potency against specific biological targets.
Case Study 1: Anticancer Activity
In a recent study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. Further investigations are ongoing to explore its mechanism of action and optimize its therapeutic profile.
Case Study 2: Drug Development Pathways
Another study focused on the synthesis and modification of this compound to enhance its solubility and bioactivity. Various derivatives were created, leading to improved pharmacokinetic properties suitable for clinical applications. These findings highlight the compound's versatility and potential for further development in drug formulation.
Mechanism of Action
The mechanism by which (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or ion channels. The bromothiophene and chloropyrimidine groups may enhance binding affinity and specificity to the target, while the pyrrolidine moiety can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of thiophene, pyrrolidine, and pyrimidine motifs. Below is a comparative analysis with analogous compounds, focusing on structural features, substituent effects, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Observations
Halogenation Effects: The target compound’s 4-bromothiophene and 5-chloropyrimidine substituents contrast with analogs like [4-(5-bromopyrimidin-2-yloxy)phenyl]methanol , where bromine on pyrimidine increases steric hindrance compared to chlorine. Chlorine’s smaller size may enhance binding affinity in target applications. Fluorine in pyrazoline derivatives (e.g., ) provides a balance between electronegativity and steric demand, unlike bromine’s stronger electron-withdrawing nature.
In contrast, alkyloxy linkers (e.g., in 3s) increase flexibility but reduce metabolic stability.
Solubility and Polarity :
- Pyrimidinetrione derivatives exhibit higher polarity due to multiple carbonyl groups, reducing membrane permeability. The target compound’s bromothiophene and chloropyrimidine groups likely confer moderate lipophilicity, balancing solubility and bioavailability.
Synthetic Complexity :
- The target compound’s synthesis may involve nucleophilic substitution (e.g., pyrrolidine oxygen coupling to chloropyrimidine) and Suzuki-Miyaura coupling (for thiophene-pyrrolidine linkage), similar to methods in . Pyrazoline derivatives rely on Claisen-Schmidt condensations, which are less applicable here.
Biological Activity
The compound (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in oncology. Its unique structure, which incorporates a bromothiophene moiety, a chloropyrimidine, and a pyrrolidine unit, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.67 g/mol. The presence of multiple functional groups enhances its interaction potential with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BrClN₃O₂S |
| Molecular Weight | 388.67 g/mol |
| CAS Number | 2034428-84-5 |
Biological Activity
Research indicates that This compound exhibits promising anticancer properties. The compound's design allows it to interact with specific enzymes and receptors, potentially inhibiting tumor growth.
Anticancer Activity
Studies have shown that compounds with similar structural features often demonstrate significant anticancer activity. For instance, the thiophene ring is known for enhancing bioactivity in various drug candidates. The incorporation of the chloropyrimidine moiety may also contribute to its efficacy against cancer cells by interfering with nucleic acid synthesis.
Case Study:
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further optimization of its pharmacokinetic properties is necessary to enhance its therapeutic index.
The mechanism by which This compound exerts its biological effects may involve:
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation: The compound could modulate receptor activity, altering cell signaling pathways associated with proliferation and survival.
- DNA Interaction: Potential interactions with DNA or RNA could disrupt normal cellular functions.
Comparative Analysis
To better understand the biological significance of this compound, it is helpful to compare it with related compounds that share structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromothiophene | Thiophene ring with bromine | Antimicrobial properties |
| 5-Chloropyrimidine | Pyrimidine ring with chlorine | Antiviral activity |
| Pyrrolidine derivatives | Saturated five-membered ring | Neuroactive effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example:
- Step 1 : Functionalization of pyrrolidine with 5-chloropyrimidin-2-yloxy via SN2 reaction under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling with 4-bromothiophene-2-carbonyl chloride using a coupling agent like HATU or DCC .
- Optimization : Monitor reaction progress via HPLC to assess purity (>95%) and adjust parameters (temperature, solvent polarity) to minimize side products. Use column chromatography or recrystallization for purification .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; thiophene carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolve 3D conformation, highlighting dihedral angles between thiophene and pyrimidine moieties .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS for molecular ion [M+H]⁺) .
Q. What are the key solubility and stability parameters under different storage conditions?
- Solubility : Test in DMSO (>10 mM), aqueous buffers (pH 7.4: <0.1 mg/mL), and ethanol (moderate solubility). Use shake-flask method with UV quantification .
- Stability :
- Thermal : TGA/DSC to determine decomposition temperature (>150°C).
- Light Sensitivity : Store in amber vials; monitor photodegradation via HPLC over 30 days .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets). Key interactions:
- Chloropyrimidine oxygen with hinge region (e.g., Met796 in EGFR).
- Bromothiophene hydrophobic contacts .
- MD Simulations : Assess binding stability (100 ns trajectories) and calculate binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Case Example : Discrepancies in IC₅₀ values between enzyme inhibition (nM range) and cell-based assays (µM range).
- Approach :
- Assay Conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) .
- Membrane Permeability : Measure logP (e.g., 2.8 via shake-flask) to assess cellular uptake limitations .
- Metabolite Interference : Use LC-MS to identify in-cell degradation products .
Q. How does modifying substituents (e.g., bromothiophene vs. chloropyrimidine) affect pharmacological activity?
- SAR Studies :
- Bromothiophene Replacement : Replace with 4-fluorophenyl; observe 10-fold reduction in kinase inhibition (steric hindrance) .
- Chloropyrimidine vs. Pyridine : Pyridine analogs show lower solubility (logP +0.5) but improved metabolic stability in microsomal assays .
- Design Strategy : Use parallel synthesis to generate analogs; screen via high-throughput SPR (binding) and functional assays (e.g., ADP-Glo™ kinase assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
